![molecular formula C17H11N5S B4724918 5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4724918.png)
5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, it has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a selective inhibitor of certain enzymes involved in cancer cell growth. However, one of the limitations is that its exact mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline. One possible direction is to further investigate its potential as an antimicrobial agent, particularly in the treatment of antibiotic-resistant bacterial strains. Another direction is to study its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, future studies can focus on optimizing its use in lab experiments to better understand its mechanism of action and potential applications.
In conclusion, this compound is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Scientific Research Applications
The compound 5-(2-propyn-1-ylthio)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazoline has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Furthermore, it has been found to have potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains.
properties
IUPAC Name |
5-prop-2-ynylsulfanyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5S/c1-2-11-23-17-19-14-6-4-3-5-13(14)16-20-15(21-22(16)17)12-7-9-18-10-8-12/h1,3-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWEKHOFSKZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.